molecular formula C19H18ClNO4 B11476939 4-chloro-N-[7-(2-methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

4-chloro-N-[7-(2-methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

Cat. No.: B11476939
M. Wt: 359.8 g/mol
InChI Key: FIJDEVLAKGKLFP-UHFFFAOYSA-N
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Description

4-chloro-N-[7-(2-methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a benzamide moiety, and a dihydro-benzodioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[7-(2-methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the dihydro-benzodioxin intermediate, followed by the introduction of the chloro and benzamide groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[7-(2-methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted benzamides.

Scientific Research Applications

4-chloro-N-[7-(2-methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[7-(2-methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[7-(2-methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is unique due to its specific structural features, such as the dihydro-benzodioxin ring system and the presence of both chloro and benzamide groups. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H18ClNO4

Molecular Weight

359.8 g/mol

IUPAC Name

4-chloro-N-[7-(2-methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

InChI

InChI=1S/C19H18ClNO4/c1-11(2)18(22)14-9-16-17(25-8-7-24-16)10-15(14)21-19(23)12-3-5-13(20)6-4-12/h3-6,9-11H,7-8H2,1-2H3,(H,21,23)

InChI Key

FIJDEVLAKGKLFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)Cl)OCCO2

Origin of Product

United States

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